CID 15241817

Description

CID 15241817 is a chemical compound documented in PubChem with structural and analytical data available from recent studies. Key characteristics include:

- Chemical Structure: (Figure 1A) provides its structural representation, which features a cyclic ether backbone with substituents typical of bioactive natural products .

- Analytical Data: Gas chromatography-mass spectrometry (GC-MS) analysis (Figure 1B–D) reveals its chromatographic retention behavior and fragmentation pattern, critical for identification and purity assessment .

- Isolation: The compound is isolated via vacuum distillation of Citrus essential oil (CIEO), with fraction-specific content quantification (Figure 1C) .

Properties

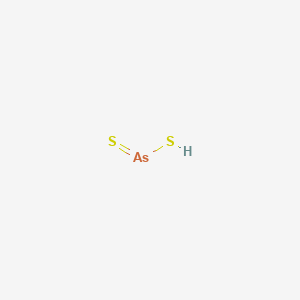

Molecular Formula |

AsHS2 |

|---|---|

Molecular Weight |

140.06 g/mol |

InChI |

InChI=1S/AsHS2/c2-1-3/h(H,2,3) |

InChI Key |

SLXSULZDDPRFBJ-UHFFFAOYSA-N |

Canonical SMILES |

S[As]=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 15241817 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve a series of chemical reactions that convert starting materials into the desired product through intermediate compounds. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to optimize the reaction efficiency and minimize side products.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for the compound. Industrial production methods often involve the use of large-scale reactors and continuous processing techniques. These methods are designed to maximize the yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: CID 15241817 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to the compound’s reactivity and are used to modify its chemical structure for different applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired reaction outcome. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate, while reduction reactions may involve the use of reducing agents like sodium borohydride.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives of the compound, which may have different chemical and physical properties compared to the original compound.

Scientific Research Applications

CID 15241817 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, the compound is studied for its potential biological activity and interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, the compound is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of CID 15241817 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular targets may include enzymes, receptors, and other proteins involved in various biological processes. The pathways affected by this compound can include signaling pathways, metabolic pathways, and gene expression pathways.

Comparison with Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

CID 15241817 shares structural homology with oscillatoxin derivatives (), a class of marine cyanobacterial toxins. Key analogues include:

| Compound | CID | Key Structural Features | Hypothesized Properties |

|---|---|---|---|

| Oscillatoxin D | 101283546 | Macrocyclic lactone, hydroxyl groups | High polarity, moderate log P |

| 30-Methyl-Oscillatoxin D | 185389 | Methyl substitution at C30 | Increased lipophilicity, altered bioactivity |

| Oscillatoxin E | 156582093 | Epoxide ring | Enhanced reactivity, potential cytotoxicity |

| Oscillatoxin F | 156582092 | Carboxylic acid moiety | Improved water solubility |

| This compound | 15241817 | Cyclic ether, alkyl side chains | Intermediate polarity, GC-MS compatible |

Structural Insights :

Physicochemical and Bioactivity Profiles

- Lipophilicity : this compound’s log P is estimated to be lower than methyl-substituted oscillatoxins (e.g., CID 185389) but higher than carboxylic acid-containing derivatives (e.g., CID 156582092) .

- Bioactivity : Oscillatoxins are potent cytotoxins, but this compound’s bioactivity remains uncharacterized. Its structural simplicity may limit direct pharmacological relevance compared to oscillatoxins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.